Ethyl 4-aminoquinoline-6-carboxylate
Overview
Description
Ethyl 4-aminoquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, anticancer, and antibacterial properties . This compound, with its unique structure, is of particular interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Ethyl 4-aminoquinoline-6-carboxylate is a derivative of 4-aminoquinoline, which has been used as an antimalarial drug . The primary target of this compound is likely to be similar to that of other 4-aminoquinolines, which is the Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the free heme in the parasite, preventing it from converting it to a less toxic form .
Mode of Action
It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinolines . This results in the accumulation of free heme, which is toxic to the parasites .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in the Plasmodium falciparum. By inhibiting heme polymerase, this compound disrupts this pathway, leading to the accumulation of toxic free heme and the death of the parasite .
Result of Action
The molecular and cellular effects of this compound’s action would be the death of the Plasmodium falciparum parasite due to the accumulation of toxic free heme . This would result in the alleviation of malaria symptoms in the host.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. It’s worth noting that the effectiveness of similar compounds, such as chloroquine, has been diminished due to the emergence of parasite resistance .
Biochemical Analysis
Biochemical Properties
Ethyl 4-aminoquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting potential anticancer properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and impaired cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule’s activity, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These long-term effects are likely due to the sustained inhibition of key enzymes and disruption of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the primary metabolic pathways for this compound is its conversion to active metabolites by cytochrome P450 enzymes in the liver . These metabolites can then exert their pharmacological effects by interacting with target biomolecules . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, this compound can bind to specific proteins, such as albumin, which facilitates its distribution and accumulation in target tissues . This localization is crucial for the compound’s pharmacological activity, as it ensures that this compound reaches its target biomolecules in sufficient concentrations .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can modulate transcriptional activity .
Preparation Methods
The synthesis of ethyl 4-aminoquinoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and ethyl cyanoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide as a base in ethanol. The mixture is heated to reflux to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 4-aminoquinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes at the molecular level.
Medicine: Due to its structural similarity to known antimalarial drugs, it is investigated for its potential antimalarial activity.
Comparison with Similar Compounds
Ethyl 4-aminoquinoline-6-carboxylate can be compared with other quinoline derivatives such as chloroquine, hydroxychloroquine, and amodiaquine. These compounds share a similar quinoline core structure but differ in their substituents, which influence their biological activities and therapeutic applications . For example:
Chloroquine: Widely used as an antimalarial drug, it has a similar mechanism of action but different pharmacokinetic properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, making it less toxic and suitable for long-term use in autoimmune diseases.
Amodiaquine: Another antimalarial drug with a different side chain, providing a broader spectrum of activity against resistant strains.
This compound stands out due to its unique combination of substituents, which may offer distinct advantages in terms of potency, selectivity, and reduced side effects.
Properties
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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